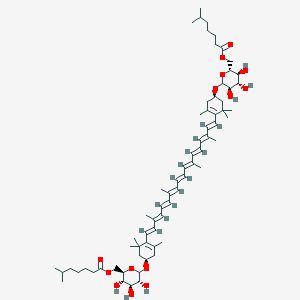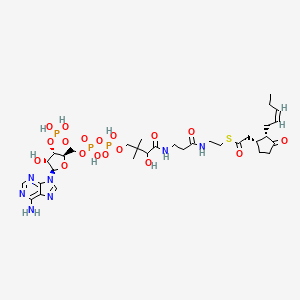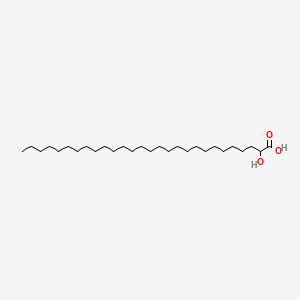![molecular formula C13H11N3O5S2 B1261077 (3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)
(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glionitrin A is a pyrazinoindole with a disulfide bridge spanning a dioxo-substituted pyrazine ring. It is an antibiotic isolated from the microbial strains Sphingomonas and Aspergillus fumigatus, and exhibits cytotoxic activity against four human cancer cell lines: HCT-116, A549, AGS, and DU145. It has a role as an antimicrobial agent, an antineoplastic agent and an Aspergillus metabolite. It is an organic disulfide, a pyrazinoindole, a C-nitro compound and an organic heterotetracyclic compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions in Chemistry
Indole Derivatives Synthesis : Indole derivatives, such as those related to (3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione, are synthesized through cyclization processes involving different chemicals like ethyl malonate, resulting in compounds with potential biological applications (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).
Geranylgeranyltransferase I Inhibition : Some analogs, resembling the structure of the compound , have been synthesized and tested as inhibitors of prenyltransferases, specifically geranylgeranyltransferase type I, an enzyme relevant in various biological pathways (Vigushin, Brooke, Willows, Coombes, & Moody, 2003).
Potential Biological and Pharmacological Applications
Antiviral Activity : Some derivatives of indole-1,4-diones, including compounds structurally related to the one , have been synthesized and evaluated for antiviral activities, showing weak activity against specific viruses, indicating potential in antiviral research (Terzioğlu et al., 2005).
Anticancer Properties : Research on indole derivatives like 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones has demonstrated significant cytotoxicity against various tumor cells, suggesting potential applications in developing anticancer drugs (Shchekotikhin et al., 2005).
Antimicrobial and Fungicidal Activity : Indole-2,3-dione derivatives have been explored for their antimicrobial and fungicidal properties, providing insights into developing new eco-friendly fungicides and bactericides (Singh & Nagpal, 2005).
Synthesis Methods and Chemical Properties
Efficient Synthesis Techniques : Advanced synthesis techniques, such as Ugi reaction followed by microwave-assisted cyclization, have been developed to construct drug-like indole-1,4-diones efficiently (Tsirulnikov et al., 2009).
Autoxidation Studies : The synthesis and autoxidation of new tetracyclic indolizino[1,2-b]indole-1-ones have been studied, providing valuable insights into the chemical behavior of these compounds (Bhattacharya et al., 2001).
Chemical Reactions and Transformations : Understanding the chemical reactions and transformations of related indole derivatives, such as the formation of pyranoindolequinone derivatives, is crucial in synthesizing and manipulating these compounds for various applications (Kobayashi et al., 2004).
Eigenschaften
Produktname |
(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione |
|---|---|
Molekularformel |
C13H11N3O5S2 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |
InChI |
InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
VRFJINVAZRAFHH-STQMWFEESA-N |
Isomerische SMILES |
CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |
Synonyme |
glionitrin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)
![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)